1-Methyl-4-(2-nitrobenzyl)piperazine
Overview
Description
1-Methyl-4-(4-nitrobenzyl)piperazine is an organic compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.29 . The compound is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Methyl-4-(2-nitrobenzyl)piperazine, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Methyl-4-(4-nitrobenzyl)piperazine is 1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3 . This indicates the presence of a six-membered ring containing two opposing nitrogen atoms, a nitro group attached to a benzyl group, and a methyl group attached to one of the nitrogen atoms in the piperazine ring .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . It has a molecular weight of 235.29 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Dopamine Receptor Affinity : A study by Penjisevic et al. (2016) synthesized a series of piperidines and piperazines, including a compound structurally similar to "1-Methyl-4-(2-nitrobenzyl)piperazine". They found that one of these compounds had a high affinity for the dopamine D2 receptor, suggesting potential applications in neurological research or drug development (Penjisevic et al., 2016).
Antibacterial and Anti-Inflammatory Activities : Research by Shroff et al. (2022) and Ahmed et al. (2017) on 1,4-Disubstituted piperazines, which are structurally related to "this compound", have shown that these compounds possess significant antibacterial and anti-inflammatory properties, indicating their potential use in developing new therapeutic agents (Shroff et al., 2022), (Ahmed et al., 2017).
Neuroprotective Activities : A study by Gao et al. (2022) on benzylpiperazine-based edaravone derivatives revealed that these compounds exhibit significant neuroprotective activities both in vivo and in vitro. This suggests a potential application in the treatment of cerebral ischemic stroke (Gao et al., 2022).
Bioorthogonal Labeling : Mamat et al. (2016) synthesized functionalized piperazine derivatives for bioorthogonal labeling, providing a method for labeling biomolecules for scientific study (Mamat et al., 2016).
Antibacterial and Antiviral Activities : Compounds structurally related to "this compound" have been studied for their antibacterial and antiviral properties. For instance, Wang et al. (2013) isolated diketopiperazine derivatives from a marine-derived actinomycete with potential antivirus activity against the influenza A (H1N1) virus (Wang et al., 2013).
Cytotoxic Properties : Research by Keypour et al. (2017) on Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing a piperazine moiety showed cytotoxic properties, indicating potential in cancer research (Keypour et al., 2017).
Melanocortin-4 Receptor Antagonist : Chen et al. (2007) identified a compound from a series of piperazinebenzylamine derivatives that acts as a potent antagonist of the melanocortin-4 receptor, suggesting potential treatment for cachexia (Chen et al., 2007).
Safety and Hazards
The safety information for 1-Methyl-4-(2-nitrobenzyl)piperazine includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
1-methyl-4-[(2-nitrophenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWAMEGOZZYQHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355093 | |
Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19577-82-3 | |
Record name | Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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